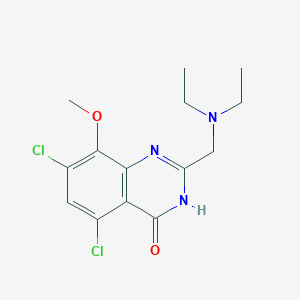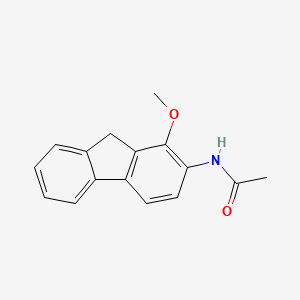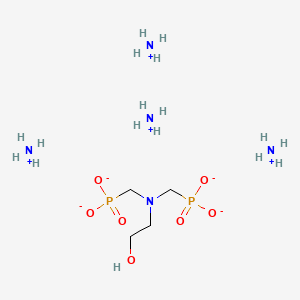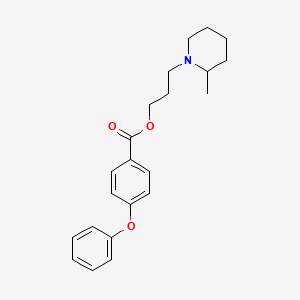
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes two chlorine atoms, a diethylaminomethyl group, and a methoxy group attached to a quinazolinone core. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5,7-dichloro-8-methoxyquinazoline.
Formation of Intermediate: The intermediate is then reacted with diethylamine in the presence of a suitable catalyst to introduce the diethylaminomethyl group.
Final Product: The final step involves the cyclization of the intermediate to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-dichloro-8-hydroxyquinoline: Shares the dichloroquinoline structure but lacks the diethylaminomethyl and methoxy groups.
5,7-dichloro-2-methyl-8-quinolinol: Similar structure but with a methyl group instead of the diethylaminomethyl group.
Uniqueness
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of chlorine, diethylaminomethyl, and methoxy groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H17Cl2N3O2 |
|---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H17Cl2N3O2/c1-4-19(5-2)7-10-17-12-11(14(20)18-10)8(15)6-9(16)13(12)21-3/h6H,4-5,7H2,1-3H3,(H,17,18,20) |
InChI-Schlüssel |
ZTZRTEYVPYRELX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=NC2=C(C(=CC(=C2OC)Cl)Cl)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13788805.png)

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)







![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)
![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
